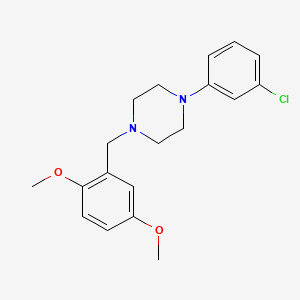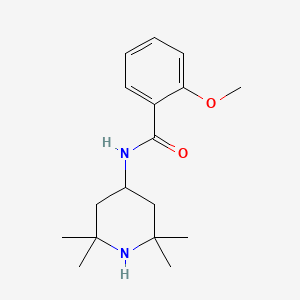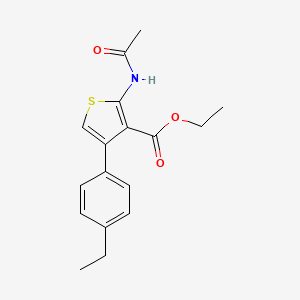
1-(3-chlorophenyl)-4-(2,5-dimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperazine derivatives are synthesized through multi-step reactions starting from substituted nitrobenzenes and piperazine. The process typically includes alkylation, where the nitrobenzene reacts with piperazine, followed by acidulation to introduce the desired substituents. Reduction of the nitro group to an amine, diazotization, and hydrolysis steps finalize the synthesis, yielding the target piperazine derivative with specific substituents like chlorophenyl groups (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed through instrumental methods such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). These techniques provide detailed information on the molecular geometry, bond lengths, angles, and the presence of specific functional groups, confirming the successful synthesis of the target compound (Quan, 2006).
Chemical Reactions and Properties
Piperazine compounds can undergo a variety of chemical reactions, including further substitutions, reactions with electrophiles or nucleophiles, and participating in complex formation. Their reactivity is influenced by the nature of substituents attached to the piperazine ring and the electronic effects they impart (Chen et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for understanding the behavior of piperazine derivatives in different environments. These properties are determined experimentally and are essential for the compound's application in further chemical synthesis or as potential pharmacologically active agents (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental characteristics that define the applications and reactivity patterns of piperazine derivatives. Studies on these compounds often explore their potential biological activities, interaction with biological receptors, and their role as intermediates in organic synthesis (Chen et al., 2007).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-18-6-7-19(24-2)15(12-18)14-21-8-10-22(11-9-21)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQLOVTYHYPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)
methanone](/img/structure/B5650573.png)



![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650593.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650598.png)
![ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5650613.png)
![8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5650618.png)
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenyl)acetyl]piperidine](/img/structure/B5650629.png)
![(4-hydroxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5650640.png)
![{(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5650644.png)
![N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine](/img/structure/B5650654.png)
![ethyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5650661.png)